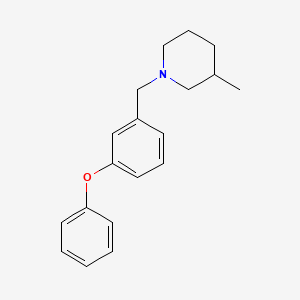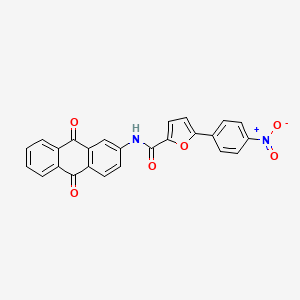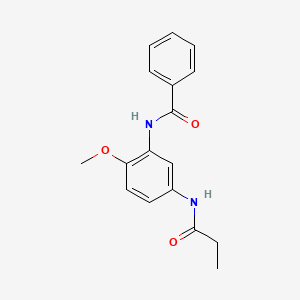![molecular formula C23H23NO B5160265 9-[4-(2-Methylphenoxy)butyl]carbazole](/img/structure/B5160265.png)
9-[4-(2-Methylphenoxy)butyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(2-Methylphenoxy)butyl]carbazole is an organic compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a carbazole core and a 2-methylphenoxybutyl side chain, imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(2-Methylphenoxy)butyl]carbazole typically involves the following steps:
Preparation of 2-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-Methylphenoxybutyl Bromide: 2-Methylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 2-methylphenoxybutyl bromide.
N-Alkylation of Carbazole: Carbazole is then alkylated with 2-methylphenoxybutyl bromide in the presence of a strong base such as potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(2-Methylphenoxy)butyl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: N-alkyl or N-acyl carbazole derivatives.
Aplicaciones Científicas De Investigación
9-[4-(2-Methylphenoxy)butyl]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole-based molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9-[4-(2-Methylphenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. For instance, carbazole derivatives are known to interact with the p38 mitogen-activated protein kinase (MAPK) signaling pathway, inhibiting the conversion of DAXX protein into ASK-1, which plays a role in inflammation . Additionally, carbazole derivatives can modulate the activity of various enzymes and receptors, contributing to their diverse pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound of 9-[4-(2-Methylphenoxy)butyl]carbazole, known for its high hole-transporting capabilities and strong fluorescence.
2,7-Dimethyl-9H-carbazole: A derivative with methyl groups at the 2 and 7 positions, exhibiting different electronic properties.
3,6-Dimethyl-9H-carbazole: Another derivative with methyl groups at the 3 and 6 positions, affecting its conjugation length and bandgap energy.
Uniqueness
This compound is unique due to the presence of the 2-methylphenoxybutyl side chain, which imparts distinct chemical and physical properties. This side chain can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
9-[4-(2-methylphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-18-10-2-7-15-23(18)25-17-9-8-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h2-7,10-15H,8-9,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFDFCNVCMYSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![2-Methylpropyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate](/img/structure/B5160202.png)
![[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B5160206.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)

![N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5160226.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

![2,5-Bis[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)
![[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE](/img/structure/B5160259.png)

![[4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone](/img/structure/B5160269.png)
